2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
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Description
2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
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Biological Activity
The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A pyridine ring substituted with a cyclopropyl oxadiazole moiety.
- A thioether linkage connecting the pyridine to an acetamide group.
- A methylthio substituent on the phenyl ring.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. Inhibitors targeting receptor tyrosine kinases (RTKs), such as DDR1, have shown promise in reducing tumor growth and metastasis .
Antimicrobial Activity
Compounds containing the oxadiazole moiety have demonstrated antimicrobial effects against various pathogens. The specific compound has not been extensively tested; however, related derivatives have shown:
- In vitro Activity : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
Case Studies
Several case studies highlight the effectiveness of similar compounds in preclinical models:
- Study on DDR1 Inhibition :
- Antimicrobial Efficacy :
Properties
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-26-15-4-2-3-14(10-15)21-16(24)11-27-17-9-13(7-8-20-17)19-22-18(23-25-19)12-5-6-12/h2-4,7-10,12H,5-6,11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRBSSFATSKQNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.